5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde

Description

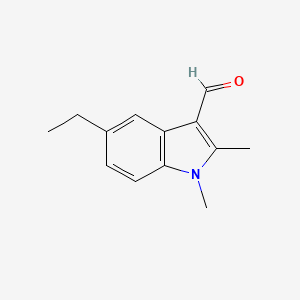

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative featuring an aldehyde functional group at position 3, methyl groups at positions 1 and 2, and an ethyl group at position 5 (Figure 1). Its molecular formula is $ \text{C}{13}\text{H}{15}\text{NO} $, with an exact mass of 201.1080 g/mol . This compound is primarily utilized in organic synthesis as a key intermediate for pharmaceuticals, agrochemicals, or ligands in coordination chemistry. The aldehyde group at position 3 makes it reactive toward nucleophilic additions, while the ethyl and methyl substituents influence steric and electronic properties.

Properties

IUPAC Name |

5-ethyl-1,2-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQAYMRURWJBCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=C2C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-ethyl-1,2-dimethylindole and an appropriate formylating agent to introduce the carbaldehyde group at the 3-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: 5-Ethyl-1,2-dimethyl-1H-indole-3-carboxylic acid.

Reduction: 5-Ethyl-1,2-dimethyl-1H-indole-3-methanol.

Substitution: Various halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group at the 3-position can participate in nucleophilic addition reactions, while the indole ring can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Differences

Table 1: Structural and Functional Comparisons

Key Observations:

The isobutoxy group in 5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde enhances lipophilicity, which may improve membrane permeability in biological systems .

Functional Group Impact :

- Aldehydes (e.g., target compound) are more reactive toward nucleophiles than esters (e.g., Ethyl 5-methoxyindole-2-carboxylate), making them preferable for condensation reactions .

- Carboxylic acid derivatives (e.g., 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, mentioned in ) exhibit higher polarity and acidity compared to aldehydes, influencing solubility and pH-dependent reactivity.

Analytical and Structural Insights

- Crystallography : Tools like SHELX , ORTEP-3 , and WinGX enable precise determination of molecular conformations. For example, the ethyl group at position 5 may induce torsional strain in the indole ring, affecting crystal packing compared to smaller substituents.

- Spectroscopic Identification : The exact mass (201.1080 g/mol) distinguishes the target compound from analogs like 5-Methyl-1H-indole-3-carbaldehyde (173.17 g/mol) in mass spectrometry .

Biological Activity

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. As an indole derivative, it exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

This compound can be synthesized using several methods, including the Fischer indole synthesis and Vilsmeier-Haack formylation. These processes introduce the aldehyde group at the 3-position of the indole ring, which is crucial for its biological activity. The compound has the molecular formula and a molecular weight of 201.26 g/mol .

The biological activity of this compound is primarily attributed to its electrophilic nature. The aldehyde group can react with nucleophiles in biological systems, leading to various biochemical transformations. This compound interacts with multiple receptors and enzymes, influencing metabolic pathways and cellular signaling processes.

Key Mechanisms Include:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.

- Anticancer Properties : Induces apoptosis in cancer cells through specific signaling pathways.

- Anti-inflammatory Effects : Modulates inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various indole derivatives, including this compound. The compound demonstrated notable effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 7.80 µg/mL. Additionally, it exhibited moderate antifungal activity against Candida albicans with an MIC of 62.50 µg/mL .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that this compound significantly inhibited cell proliferation with an IC50 value indicating effective cytotoxicity at low concentrations .

Pharmacokinetics and Therapeutic Potential

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics typical of indole derivatives. Its broad-spectrum biological activities indicate potential for therapeutic applications in treating infections and cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation, where indole derivatives react with phosphoryl chloride (POCl₃) in dimethylformamide (DMF). For example, 1H-indole precursors are treated with POCl₃/DMF at 80°C, followed by NaOH quenching and extraction with organic solvents (e.g., tert-butyl methyl ether) . Alternative routes include SN2 substitution using sodium hydride and alkyl halides in DMF .

- Key Considerations : Optimize reaction time (15–45 minutes) and temperature (80–110°C) to prevent over-oxidation. Monitor progress via TLC or HPLC .

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer :

- Mass Spectrometry (MS) : Exact mass analysis (e.g., [M⁺] at m/z 201.108) confirms molecular composition .

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 73.34% observed vs. 73.39% calculated) .

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and methyl groups at positions 1, 2, and 5) .

- Validation : Cross-reference with databases like EPA/NIH Mass Spectral Data Base for fragmentation patterns .

Q. What safety protocols are essential during its synthesis?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin contact with POCl₃ or DMF, which are corrosive and toxic .

- Conduct reactions in fume hoods to manage volatile byproducts (e.g., HCl gas).

- Dispose of waste via certified hazardous waste services, particularly halogenated solvents .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved?

- Methodological Answer :

- Use SHELXL for small-molecule refinement and ORTEP-III for thermal ellipsoid visualization to resolve ambiguities in bond lengths/angles .

- Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate electron density maps .

Q. What strategies optimize the synthesis yield and purity of derivatives?

- Methodological Answer :

- Derivatization : Introduce functional groups (e.g., iodination at position 6 using iodine/oxidizing agents in dichloromethane) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/acetic acid) for >95% purity .

- Yield Optimization : Scale reactions using continuous flow reactors for improved heat/mass transfer in industrial settings .

Q. How are computational models applied to study its reactivity and coordination chemistry?

- Methodological Answer :

- DFT Calculations : Predict electrophilic substitution sites (e.g., aldehyde group reactivity) using Gaussian or ORCA software.

- Coordination Studies : Simulate metal complexes (e.g., with transition metals like Cu²⁺) to explore catalytic or biological applications .

Q. What approaches are used to synthesize derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Synthesize analogs (e.g., 5-isobutoxy or 6-bromo derivatives) via SNAr or cross-coupling reactions .

- Biological Testing : Screen derivatives for antimicrobial or anticancer activity using in vitro assays (e.g., MIC or MTT protocols) .

- SAR Insights : Enhanced solubility/activity is achieved by introducing hydrophilic groups (e.g., diethylamino or hydroxypropyl) .

Data Reporting Best Practices

- Reproducibility : Document reagent purities (e.g., ≥97%), storage conditions (e.g., −20°C, desiccated), and instrument parameters (e.g., NMR frequency) .

- Conflict Resolution : Address contradictory spectral data by repeating experiments under controlled humidity/temperature and reporting confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.